![molecular formula C26H30FNO7S B3030752 Ipragliflozin L-proline CAS No. 951382-34-6](/img/structure/B3030752.png)
Ipragliflozin L-proline
描述
Ipragliflozin L-proline, also known as Suglat, is a pharmaceutical drug used for the treatment of type 2 diabetes . It is an orally active and selective inhibitor of Sodium/glucose cotransporter 2 (SGLT2) . The drug was jointly developed by Astellas Pharma and Kotobuki Pharmaceutical .
Synthesis Analysis
The synthesis of Ipragliflozin L-proline starts from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide . The process involves iodine–lithium–zinc exchange without a catalyst .Molecular Structure Analysis
The molecular formula of Ipragliflozin L-proline is C26H30FNO7S . It has a molar mass of 404.45 g·mol−1 .Chemical Reactions Analysis
The key step in the synthesis of Ipragliflozin L-proline is the diastereoselective synthesis of pivaloyl-protected 5 . This process does not require cryogenic temperatures or catalysts .Physical And Chemical Properties Analysis
Ipragliflozin L-proline is a potent and selective inhibitor of SGLT2 . It exhibits stability against intestinal glucosidases . It shows good pharmacokinetic properties following oral dosing .科学研究应用
- Ipragliflozin L-proline effectively inhibits renal glucose reabsorption by selectively targeting SGLT2. This leads to increased urinary glucose excretion, making it a valuable option for managing hyperglycemia in diabetes .
- Ipragliflozin L-proline demonstrates good pharmacokinetic properties after oral dosing. Its effects on urinary glucose excretion last for over 12 hours in normal mice .
- Unlike some other antidiabetic agents, Ipragliflozin L-proline does not significantly affect normoglycemia. This feature minimizes the risk of hypoglycemia .
- Ipragliflozin L-proline potently inhibits human, rat, and mouse SGLT2 at nanomolar concentrations. Its selectivity ensures minimal interference with other glucose transporters .
- Chronic hyperglycemia contributes to glucose toxicity in diabetes. By enhancing urinary glucose excretion, Ipragliflozin L-proline helps mitigate this effect .
Antihyperglycemic Effects
Oral Administration and Pharmacokinetics
Low Risk of Hypoglycemia
Selective SGLT2 Inhibition
Glucose Toxicity Reduction
Switching from Other Antidiabetic Agents
作用机制
Target of Action
Ipragliflozin L-proline primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is the major transporter involved in the reabsorption of glucose in the kidneys .
Mode of Action
Ipragliflozin L-proline acts as a selective inhibitor of SGLT2 . It potently and selectively inhibits human, rat, and mouse SGLT2 at nanomolar ranges . By inhibiting SGLT2, it reduces the reuptake of glucose, thereby increasing urinary glucose excretion .
Biochemical Pathways
The inhibition of SGLT2 by Ipragliflozin L-proline disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in urinary glucose excretion . This results in a decrease in blood glucose levels, providing an antihyperglycemic effect .
Pharmacokinetics
Ipragliflozin L-proline exhibits good pharmacokinetic properties following oral dosing . It is stable against intestinal glucosidases The compound increases urinary glucose excretion in a dose-dependent manner, with effects lasting for over 12 hours in normal mice .
Result of Action
The primary molecular effect of Ipragliflozin L-proline is the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion . This results in a decrease in blood glucose levels, providing an antihyperglycemic effect . On a cellular level, this can lead to improved insulin sensitivity and reduced insulin resistance, which are key factors in the management of type 2 diabetes .
安全和危害
Ipragliflozin L-proline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It can be very toxic if swallowed . It poses a risk of serious damage to eyes and health by prolonged exposure . It may also impair fertility and harm an unborn child .
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWWULBZIUBS-FVYIYGEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FNO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241771 | |
Record name | Ipragliflozin L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipragliflozin L-proline | |
CAS RN |
951382-34-6 | |
Record name | Ipragliflozin mixture with proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipragliflozin L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPRAGLIFLOZIN L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。